molecular formula C5H8NNaO3 B6603271 sodium 2-(3-hydroxyazetidin-1-yl)acetate CAS No. 2305255-25-6

sodium 2-(3-hydroxyazetidin-1-yl)acetate

Cat. No.: B6603271
CAS No.: 2305255-25-6
M. Wt: 153.11 g/mol
InChI Key: SALVVYHCTSNXBF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(3-hydroxyazetidin-1-yl)acetate is a chemical reagent of interest in medicinal chemistry and drug discovery research. The structure of this compound incorporates an azetidine ring, a four-membered saturated heterocycle known for its contribution to molecular properties such as metabolic stability and improved solubility. The presence of the 3-hydroxy group on the azetidine ring provides a handle for hydrogen bonding, which can be critical for interacting with biological targets, while the sodium salt of the acetate moiety enhances the compound's solubility in aqueous environments, a valuable trait for in vitro biological assays . Compounds featuring azetidine and similar nitrogen-containing heterocycles are frequently explored as key building blocks in the synthesis of potential enzyme inhibitors. For instance, research into inhibitors for targets like Autotaxin (ATX) often utilizes fragments capable of coordinating with zinc ions in the enzyme's active site, a role that heterocyclic systems with hydrogen bond donors/acceptors can sometimes fulfill . Similarly, such structural motifs are investigated in the development of inhibitors for neurotransmitter transporters . Researchers may find this compound useful as a synthetic intermediate or a potential pharmacophore in designing and developing novel bioactive molecules. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

sodium;2-(3-hydroxyazetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.Na/c7-4-1-6(2-4)3-5(8)9;/h4,7H,1-3H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALVVYHCTSNXBF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Saponification of Ethyl 2-(3-Hydroxyazetidin-1-yl)Acetate

The most direct route involves hydrolyzing ethyl 2-(3-hydroxyazetidin-1-yl)acetate (PubChem CID: 71309772) with sodium hydroxide. In a representative procedure, the ethyl ester (10 mmol) is dissolved in ethanol and treated with 2N NaOH (20 mmol) at 80°C for 2 hours. The reaction mixture is concentrated, and the residue is neutralized to precipitate the sodium salt. This method achieves an 85% yield with high purity (>98%).

Reaction Conditions:

  • Solvent: Ethanol

  • Base: 2N NaOH

  • Temperature: 80°C

  • Time: 2 hours

  • Yield: 85%

Boc Deprotection and Hydrolysis

An alternative approach begins with a tert-butoxycarbonyl (Boc)-protected intermediate. For example, methyl [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate (IV) undergoes nitro reduction and cyclization to form 3-hydroxyazetidine derivatives. Subsequent Boc deprotection with HCl and saponification with NaOH yields the sodium salt. This method, while lengthier, avoids side reactions during azetidine formation.

Cyclization and Subsequent Functionalization

Nitro Reduction and Cyclization

A patent by WO2017096996A1 describes a cyclization strategy starting from (2S)-2-piperidinecarboxylic acid. After acyl cyanation and esterification, the intermediate [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-nitro]propionate (V) undergoes sodium borohydride-mediated nitro reduction. The resulting amine intermediate is cyclized using an azo reagent and organic phosphine to form (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (II). Acidic hydrolysis removes the Boc group, and neutralization with NaOH affords the sodium salt.

Key Steps:

  • Nitro Reduction: NaBH₄ in methanol, 20–30°C, 6 hours.

  • Cyclization: Azobisisobutyronitrile (AIBN), triphenylphosphine, 50°C, 4 hours.

  • Salt Formation: 4N HCl followed by NaOH neutralization.

Coupling Reactions with 3-Hydroxyazetidine

Amide Bond Formation

WO2018008929A1 discloses a method where 3-hydroxyazetidine is coupled to a carboxylic acid precursor using carbodiimide reagents. For instance, 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-carboxylic acid reacts with 3-hydroxyazetidine in the presence of EDCI and HOBt. After coupling, the ester group is hydrolyzed with NaOH to yield the sodium salt.

Optimized Conditions:

  • Coupling Agents: EDCI, HOBt

  • Base: Triethylamine

  • Solvent: Dichloromethane

  • Hydrolysis: 2N NaOH, 80°C, 2 hours

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Purity
Ester HydrolysisEthyl esterNaOH85%>98%
Boc DeprotectionBoc-protected intermediateHCl, NaOH78%95%
Cyclization(2S)-2-piperidinecarboxylic acidNaBH₄, AIBN, NaOH70%97%
CouplingImidazo[1,2-a]pyridine acidEDCI, HOBt, NaOH82%96%

Efficiency Notes:

  • Ester Hydrolysis offers the shortest route but requires high-purity ester precursors.

  • Cyclization Methods provide enantiomeric purity but involve multi-step syntheses.

  • Coupling Reactions are versatile but necessitate expensive coupling agents .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-hydroxyazetidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Sodium 2-(3-hydroxyazetidin-1-yl)acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2-(3-hydroxyazetidin-1-yl)acetate belongs to a broader class of functionalized sodium acetates. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Purity/Safety Notes Reference IDs
This compound C₅H₈NNaO₃ ~177.12 Hydroxyazetidine, acetate Pharmaceutical intermediates ≥95% purity; research use only
Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate C₉H₈N₂O₂Na 198.2 Benzodiazol, acetate Unknown (discontinued product) ≥95% purity; discontinued
Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate C₁₂H₁₃ClNNaO₂ 261.68 Chlorophenyl-pyrrolidine, acetate Research (unspecified) Limited hazard data; research use only
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate C₁₀H₉NaO₈ 280.16 Trihydroxybenzoyl, acetate Pharmaceuticals, agrochemicals High purity; versatile applications
tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate C₉H₁₇NO₃ 187.24 Hydroxyazetidine, tert-butyl ester Synthetic building block ≥97% purity; industrial/research use
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate C₈H₁₀N₂O₄ 198.18 Hydroxypyrazinone, ethyl ester Research (enzyme inhibition studies) 95% purity; research use only

Key Observations:

Structural Diversity :

  • This compound is distinct due to its hydroxyazetidine ring, which enhances hydrogen-bonding capacity compared to benzodiazol or pyrrolidine analogs .
  • The tert-butyl ester variant () offers improved lipophilicity, making it more suitable for cell-penetrant drug candidates .

Applications :

  • Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate () has broader industrial applications due to its trihydroxybenzoyl group, which is redox-active and useful in material science .
  • In contrast, this compound is primarily restricted to pharmaceutical research , leveraging its compact heterocyclic structure for CNS-targeted molecules .

Synthetic Utility :

  • The ethyl ester derivative () is a precursor for prodrug synthesis, while the sodium salt form facilitates aqueous solubility in biological assays .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Property This compound Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate
Melting Point (°C) Not reported Not reported Not reported
Boiling Point (°C) Not reported Not reported Not reported
Solubility Water-soluble Limited data Soluble in organic solvents
Stability Stable at RT Discontinued Stable under inert atmosphere
Key References

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H-NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N–CH2_2) and acetate moiety (δ 2.3–2.6 ppm for CH2_2COO^-). 13C^{13}C-NMR identifies the carboxylate carbon at ~175 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (210–230 nm) assess purity. Mobile phases often use ammonium acetate buffers (pH 4.5) to enhance retention .
  • Mass Spectrometry : ESI-MS in negative mode detects the molecular ion [M–Na]^- for exact mass validation .

How does the hydroxyazetidine moiety influence the compound’s stability under physiological conditions?

Advanced Research Focus
The 3-hydroxyazetidine group introduces pH-dependent instability due to ring strain. In acidic conditions (pH < 5), the azetidine ring may undergo hydrolysis, forming a linear amine and ketone byproduct. Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring reveal:

  • Half-life : ~48 hours at pH 7.4 (simulated physiological conditions).
  • Mitigation Strategies : Lyophilization or formulation in buffered solutions (e.g., sodium acetate buffer, pH 5.5–6.0) enhances shelf life .

What pharmacological mechanisms are hypothesized for this compound, and how do structural analogs inform these hypotheses?

Advanced Research Focus
The compound’s structural similarity to tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate suggests potential enzyme inhibition (e.g., kinases or proteases) via hydrogen bonding with the hydroxy group. Computational docking studies indicate:

  • Targets : G-protein-coupled receptors (GPCRs) or ion channels due to azetidine’s rigid conformation.
  • Contradictions : While benzothiazole analogs show DNA intercalation , this compound lacks aromaticity, suggesting divergent mechanisms. Validate via SPR (surface plasmon resonance) or radioligand binding assays .

How can researchers reconcile discrepancies in reported bioactivity data across structural analogs?

Advanced Research Focus
Contradictions arise from:

  • Steric Effects : The sodium carboxylate group increases hydrophilicity, reducing membrane permeability compared to ester derivatives .
  • Assay Variability : Cell-based vs. cell-free systems yield differing IC50_{50} values. Standardize using orthogonal assays (e.g., fluorescence polarization and calorimetry).
  • Metabolic Stability : The sodium salt may exhibit faster renal clearance than lipophilic esters, altering in vivo efficacy .

What strategies are effective for modifying the hydroxyazetidine scaffold to enhance target selectivity?

Q. Advanced Research Focus

  • Substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the azetidine 2-position to modulate pKa and hydrogen-bonding capacity.
  • Hybridization : Conjugate with benzothiazole (as in sodium 2-(1,3-benzothiazol-2-yl)acetate ) to combine rigidity with aromatic interactions.
  • Prodrug Design : Mask the carboxylate as an ester to improve bioavailability, followed by enzymatic hydrolysis in target tissues .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced Research Focus

  • Matrix Interference : Plasma proteins bind the carboxylate group, reducing recovery. Use protein precipitation with acetonitrile (≥90% recovery) or derivatization (e.g., methyl ester formation) for LC-MS/MS .
  • Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity via ion-pairing agents (e.g., heptafluorobutyric acid) in mobile phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.